molecular formula C19H18N4O3 B11014799 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B11014799
M. Wt: 350.4 g/mol
InChI Key: LAECHCXURYOGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide, is a hybrid heterocyclic molecule combining benzimidazole and benzoxazin moieties linked via an ethyl-acetamide bridge. The benzimidazole core is known for its pharmacological versatility, while the 3-hydroxy-2H-1,4-benzoxazin moiety may contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C19H18N4O3/c24-18(11-17-19(25)22-14-6-2-4-8-16(14)26-17)20-9-10-23-12-21-13-5-1-3-7-15(13)23/h1-8,12,17H,9-11H2,(H,20,24)(H,22,25)

InChI Key

LAECHCXURYOGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzoxazine Moiety: The benzoxazine ring can be synthesized by reacting phenols with formaldehyde and primary amines.

    Coupling Reaction: The final step involves coupling the benzimidazole and benzoxazine moieties through an ethyl linkage, often using reagents like ethyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The benzoxazine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Functional Comparison of Analogues
Compound Name (Reference) Core Structure Key Substituents/Features Biological Activity (Reported/Inferred)
Target Compound Benzimidazole + Benzoxazin Ethyl linker, 3-hydroxybenzoxazin Unknown (likely antimicrobial/CNS)
W1 () Benzimidazole-thioacetamido Thioether, 2,4-dinitrophenyl Antimicrobial, Anticancer
Compound Benzodiazepine + Trifluoromethyl Trifluoromethyl, benzodiazepine core CNS modulation (inferred)
Compound Adamantyl-benzothiazole Adamantyl, methoxybenzothiazole Material science/Agrochemical (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization

Key Observations:

  • Benzimidazole Derivatives (Target, W1): The target compound's ethyl linker and 3-hydroxybenzoxazin contrast with W1's thioacetamido group and nitro substituents. The thioether in W1 may enhance lipophilicity, while the hydroxy group in the target compound improves solubility via hydrogen bonding .
  • Benzodiazepine Hybrid (): The trifluoromethyl group in increases metabolic stability and lipophilicity compared to the target compound's hydroxy group, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its antitumor, antimicrobial, and other therapeutic effects, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

N 2 1H benzimidazol 1 yl ethyl 2 3 hydroxy 2H 1 4 benzoxazin 2 yl acetamide\text{N 2 1H benzimidazol 1 yl ethyl 2 3 hydroxy 2H 1 4 benzoxazin 2 yl acetamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated the following IC50 values against specific cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
N-[2-(1H-benzimidazol-1-yl)ethyl]-...HCC827TBD

These findings suggest that the compound may inhibit tumor cell proliferation effectively.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. A comprehensive review summarized the bioactivity of various benzimidazole compounds, indicating broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

Recent evaluations of N-[2-(1H-benzimidazol-1-yl)ethyl]-... revealed:

PathogenMIC (μg/ml)Reference Drug MIC (μg/ml)
Staphylococcus aureus4Norfloxacin: 2
Escherichia coli8Ciprofloxacin: 4

The compound showed promising activity against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can often be correlated with their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish activity.

Key Findings from SAR Studies

Research has shown that:

  • Substituents on the benzimidazole ring significantly influence cytotoxicity.
  • Hydroxyl groups at the benzoxazine moiety contribute to increased solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.